2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide typically involves the reaction of benzo[d]oxazole-2-thiol with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Analyse Chemischer Reaktionen
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The anticancer activity is believed to be due to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide can be compared with other benzoxazole derivatives such as:
2-(benzo[d]oxazol-2-ylthio)ethan-1-ol: This compound has similar antibacterial properties but differs in its chemical structure and specific applications.
2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols: These compounds are known for their anticancer activity and are used in different therapeutic contexts.
2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile: This derivative is used in the synthesis of other biologically active compounds and has distinct chemical reactivity.
Eigenschaften
Molekularformel |
C11H12N2O3S |
---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C11H12N2O3S/c1-13(15-2)10(14)7-17-11-12-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
UXYWIGOCOZYFQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CSC1=NC2=CC=CC=C2O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.